Levalbuterol Hydrochloride

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1999 and is indicated for asthma.

Salbutamol is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and COPD. It is 29 times more selective for beta2 receptors than beta1 receptors giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart. Salbutamol is formulated as a racemic mixture of the R- and S-isomers. The R-isomer has 150 times greater affinity for the beta2-receptor than the S-isomer and the S-isomer has been associated with toxicity. This lead to the development of levalbuterol, the single R-isomer of salbutamol. However, the high cost of levalbuterol compared to salbutamol has deterred wide-spread use of this enantiomerically pure version of the drug. Salbutamol is generally used for acute episodes of bronchospasm caused by bronchial asthma, chronic bronchitis and other chronic bronchopulmonary disorders such as chronic obstructive pulmonary disorder (COPD). It is also used prophylactically for exercise-induced asthma.

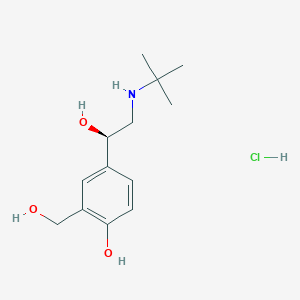

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNWYCOLFIFTLK-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198296 | |

| Record name | Levalbuterol hydrochloride [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50293-90-8 | |

| Record name | Levalbuterol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50293-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levalbuterol hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050293908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levalbuterol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levalbuterol hydrochloride [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-alpha1-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVALBUTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDQ1526QJM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Levalbuterol Hydrochloride: A Technical Guide on its Mechanism of Action on Bronchial Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levalbuterol (B1212921), the (R)-enantiomer of the racemic mixture albuterol, is a short-acting beta-2 adrenergic receptor (β2-AR) agonist used clinically for the treatment and prevention of bronchospasm in patients with reversible obstructive airway disease, such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic efficacy is rooted in its specific interaction with β2-adrenergic receptors located on the surface of airway smooth muscle cells.[4][5] Unlike racemic albuterol, which contains an equal mixture of the pharmacologically active (R)-enantiomer and the largely inactive or potentially detrimental (S)-enantiomer, levalbuterol's formulation as a single isomer is designed to optimize the therapeutic effect and potentially reduce certain side effects.[5][6][7] This document provides an in-depth technical overview of the molecular and cellular mechanisms by which levalbuterol hydrochloride exerts its bronchodilatory effects.

Core Mechanism of Action: The β2-Adrenergic Signaling Cascade

The primary action of levalbuterol is the relaxation of bronchial smooth muscle, which is initiated by its selective binding to β2-adrenergic receptors.[1][3] This binding event triggers a well-defined intracellular signaling cascade, culminating in bronchodilation.

2.1 Receptor Binding and G-Protein Activation Levalbuterol selectively binds to β2-adrenergic receptors, which are G-protein-coupled receptors (GPCRs) embedded in the plasma membrane of bronchial smooth muscle cells.[8] The (R)-enantiomer (levalbuterol) possesses approximately 100 times greater binding affinity for the β2-receptor than the (S)-enantiomer.[9][10] This interaction induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric stimulatory G-protein, Gs.[2][11] The activated Gs-protein releases its α-subunit (Gαs), which then binds to and activates the enzyme adenylyl cyclase (AC).[12][13]

2.2 cAMP Synthesis and Protein Kinase A (PKA) Activation Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger 3',5'-cyclic adenosine monophosphate (cAMP).[3][12] The resulting increase in intracellular cAMP concentration is a critical step in the signaling pathway.[2] Elevated cAMP levels lead to the activation of cAMP-dependent Protein Kinase A (PKA).[2][14] PKA is a holoenzyme that, upon binding of four cAMP molecules, releases its active catalytic subunits.[15]

2.3 Downstream Phosphorylation and Smooth Muscle Relaxation The activated PKA catalytic subunits phosphorylate multiple intracellular target proteins, which collectively lead to smooth muscle relaxation.[3][13] Key effects include:

-

Inhibition of Myosin Light-Chain Kinase (MLCK): PKA-mediated phosphorylation inhibits MLCK, an enzyme necessary for the phosphorylation of myosin and subsequent muscle contraction.[3]

-

Reduced Intracellular Calcium (Ca2+): PKA activation leads to a decrease in intracellular ionic calcium concentrations, further contributing to muscle relaxation.[2][15]

-

Modulation of Ion Channels: PKA can phosphorylate and open calcium-activated potassium channels (BKCa), leading to hyperpolarization of the cell membrane and relaxation.[13]

This cascade effectively uncouples the contractile apparatus of the smooth muscle cell, resulting in the relaxation of the airways and bronchodilation.[2][4]

Stereoselectivity: The Advantage of a Single Enantiomer

Racemic albuterol is a 50:50 mixture of (R)-albuterol (levalbuterol) and (S)-albuterol.[16] While the bronchodilatory effects are attributed almost exclusively to the (R)-enantiomer, the (S)-enantiomer is not inert.[5][9] Some studies suggest that (S)-albuterol may have pro-inflammatory properties or may even promote bronchoconstriction, potentially counteracting the therapeutic effects of the (R)-enantiomer.[17][18] Furthermore, (S)-albuterol is cleared from the body more slowly than levalbuterol.[9] By using only the active (R)-enantiomer, levalbuterol provides the desired therapeutic action without the presence of the (S)-isomer.[1][7]

Quantitative Data Summary

The targeted action and stereospecificity of levalbuterol are reflected in both receptor binding and clinical efficacy data.

Table 1: Receptor Binding Affinity

| Compound | Target Receptor | Relative Binding Affinity | Reference(s) |

|---|---|---|---|

| Levalbuterol ((R)-Albuterol) | β2-Adrenergic Receptor | ~100-fold higher than (S)-Albuterol | [9][10] |

| (S)-Albuterol | β2-Adrenergic Receptor | Markedly less affinity than (R)-Albuterol |[10][16] |

Table 2: Clinical Efficacy in Patients with Asthma (Aged ≥12 years) Data from a 28-day, randomized, double-blind, parallel-group trial.

| Treatment Group (nebulized, 3x daily) | Peak Change in FEV₁ (Liters) - First Dose | Peak Change in FEV₁ (Liters) - Week 4 | Reference(s) |

|---|---|---|---|

| Levalbuterol 1.25 mg | - | Greatest improvement overall | [19] |

| Levalbuterol 0.63 mg | Similar to Racemic Albuterol 2.5 mg | Similar to Racemic Albuterol 2.5 mg | [19] |

| Racemic Albuterol 2.5 mg | 0.82 L (combined racemic groups) | 0.74 L (combined racemic groups) | [19] |

| Combined Levalbuterol Groups | 0.92 L | 0.84 L | [19] |

FEV₁: Forced Expiratory Volume in one second.

Key Experimental Protocols

The characterization of levalbuterol's mechanism of action relies on established pharmacological assays.

5.1 Protocol: β2-Adrenergic Receptor Binding Assay

This protocol determines the affinity of levalbuterol for the β2-AR using a competitive radioligand binding assay.

-

Objective: To quantify the binding affinity (Ki) of levalbuterol by measuring its ability to displace a known high-affinity radioligand from the β2-AR.

-

Materials:

-

Cell membranes prepared from tissue or cells expressing β2-AR (e.g., human airway smooth muscle cells, CHO cells transfected with human β2-AR).

-

Radioligand: A non-selective antagonist with high affinity, such as [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP) or [³H]-Dihydroalprenolol.[20][21]

-

Competitor: this compound at various concentrations.

-

Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., propranolol).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂).

-

Glass fiber filters and a cell harvester for separating bound from free radioligand.

-

Scintillation counter or gamma counter.

-

-

Methodology:

-

Incubation: Incubate a fixed amount of cell membrane preparation with a fixed concentration of radioligand and varying concentrations of levalbuterol. A parallel set of tubes containing a high concentration of a non-labeled antagonist is used to determine non-specific binding.

-

Separation: After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation or gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the log concentration of levalbuterol. The IC₅₀ (concentration of levalbuterol that inhibits 50% of specific radioligand binding) is determined using non-linear regression. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

-

5.2 Protocol: Intracellular cAMP Quantification Assay

This protocol measures the functional consequence of β2-AR activation by quantifying the production of intracellular cAMP.

-

Objective: To measure the dose-dependent increase in intracellular cAMP in response to levalbuterol stimulation.

-

Materials:

-

Whole cells cultured in plates (e.g., Human Airway Smooth Muscle cells).

-

This compound at various concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation (optional, but common).

-

Cell lysis buffer.

-

Commercial cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based).[22][23] These kits typically include a cAMP standard, a labeled cAMP tracer, and a specific anti-cAMP antibody.

-

Plate reader capable of detecting the appropriate signal (colorimetric, fluorescent, or luminescent).

-

-

Methodology:

-

Cell Culture: Plate cells (e.g., HASM) in a multi-well plate and grow to desired confluency.

-

Pre-treatment: Cells are often pre-incubated with a PDE inhibitor to allow for the accumulation of cAMP upon stimulation.

-

Stimulation: Treat cells with varying concentrations of levalbuterol for a defined period (e.g., 10-30 minutes) at 37°C.

-

Lysis: Terminate the stimulation and lyse the cells using the lysis buffer provided in the assay kit to release intracellular cAMP.

-

Detection (Example using competitive immunoassay principle):

-

Transfer cell lysates to an antibody-coated plate.

-

Add a fixed amount of labeled cAMP (e.g., HRP-conjugated or fluorescent).

-

The cAMP from the cell lysate competes with the labeled cAMP for binding to the antibody. The amount of labeled cAMP that binds is inversely proportional to the amount of cAMP in the lysate.[22][24]

-

-

Quantification: After washing away unbound reagents, a substrate is added to generate a signal. The signal is read using a microplate reader.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentration in the cell lysates is interpolated from this curve. Data are typically plotted as cAMP concentration versus log concentration of levalbuterol to determine the EC₅₀ (effective concentration to produce 50% of the maximal response).

-

Conclusion

The mechanism of action of this compound on bronchial smooth muscle is a well-characterized process initiated by the stereoselective binding of this (R)-enantiomer to the β2-adrenergic receptor. This high-affinity interaction activates the canonical Gs-protein/adenylyl cyclase/cAMP signaling pathway, leading to the PKA-mediated phosphorylation of downstream targets that ultimately cause smooth muscle relaxation and potent bronchodilation. The use of a single, active isomer avoids potential confounding effects from the (S)-enantiomer present in racemic albuterol, providing a targeted therapeutic approach for the management of obstructive airway diseases.

References

- 1. Articles [globalrx.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Levalbuterol? [synapse.patsnap.com]

- 4. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 5. oppc.com [oppc.com]

- 6. researchgate.net [researchgate.net]

- 7. Levalbuterol: pharmacologic properties and use in the treatment of pediatric and adult asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Albuterol vs Levalbuterol [pontevitarx.com]

- 10. buzzrx.com [buzzrx.com]

- 11. Novel cAMP signalling paradigms: therapeutic implications for airway disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research on Regulating cAMP Pathway to Chronic Obstructive Pulmonary Disease - Creative Diagnostics [creative-diagnostics.com]

- 13. mdpi.com [mdpi.com]

- 14. quora.com [quora.com]

- 15. Cyclic AMP in dendritic cells: A novel potential target for disease‐modifying agents in asthma and other allergic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Levalbuterol inhibits human airway smooth muscle cell proliferation: therapeutic implications in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanisms by which S-albuterol induces human bronchial smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Improved bronchodilation with levalbuterol compared with racemic albuterol in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. moleculardevices.com [moleculardevices.com]

- 24. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Beta-2 Adrenergic Receptor Binding Affinity of Levalbuterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Levalbuterol hydrochloride for the beta-2 adrenergic receptor (β2-AR). Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist used clinically for the treatment of bronchospasm in asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effects are mediated through its specific interaction with the β2-AR in the smooth muscle of the airways.

Core Concept: Enantioselective Binding and Pharmacological Activity

Albuterol is a chiral molecule and exists as a racemic mixture of two enantiomers: (R)-albuterol (levalbuterol) and (S)-albuterol. The bronchodilatory effects of racemic albuterol are attributed almost exclusively to the (R)-enantiomer.[1][2][3] This is due to the significant difference in binding affinity of the two enantiomers for the β2-adrenergic receptor. Levalbuterol ((R)-albuterol) exhibits a substantially higher affinity for the β2-AR compared to (S)-albuterol.[2]

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value indicates a higher binding affinity. The following table summarizes the binding affinities of the albuterol enantiomers for the human beta-2 adrenergic receptor.

| Compound | Receptor | Radioligand | Ki (nM) | Reference |

| (R)-Albuterol (Levalbuterol) | Human β2-Adrenergic | [125I]iodocyanopindolol | 105 ± 18 | (Penn et al., 1996) |

| (S)-Albuterol | Human β2-Adrenergic | [125I]iodocyanopindolol | 10,200 ± 1,500 | (Penn et al., 1996) |

Data from Penn, R. B., Frielle, T., McCullough, J. R., Aberg, G., & Benovic, J. L. (1996). Comparison of R-, S-, and RS-albuterol interaction with human beta 1- and beta 2-adrenergic receptors. Clinical Reviews in Allergy & Immunology, 14(1), 37-45.

As the data indicates, (R)-albuterol has an approximately 100-fold higher affinity for the β2-adrenergic receptor than (S)-albuterol.

Beta-2 Adrenergic Receptor Signaling Pathway

The binding of Levalbuterol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. This pathway ultimately leads to smooth muscle relaxation and bronchodilation.

Experimental Protocols

The determination of binding affinity (Ki) values for Levalbuterol and its enantiomer at the β2-adrenergic receptor typically involves radioligand binding assays. Below are detailed methodologies for these key experiments.

Membrane Preparation from Cells Expressing Human β2-Adrenergic Receptors

A crucial first step is the preparation of cell membranes containing a high concentration of the target receptor.

Materials:

-

HEK293 cells (or other suitable cell line) stably transfected with the human β2-adrenergic receptor gene.

-

Cell lysis buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM EGTA.

-

Membrane suspension buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2.

-

Protease inhibitor cocktail.

-

Dounce homogenizer.

-

High-speed centrifuge.

Protocol:

-

Grow the transfected cells to a high density in appropriate culture media.

-

Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in ice-cold cell lysis buffer containing protease inhibitors.

-

Allow the cells to swell on ice for 15-20 minutes.

-

Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes).

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in membrane suspension buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

-

Aliquot the membrane preparation and store at -80°C until use.

Competition Radioligand Binding Assay

This assay is used to determine the affinity of an unlabeled ligand (e.g., Levalbuterol) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Prepared cell membranes expressing the human β2-adrenergic receptor.

-

Radioligand: [3H]Dihydroalprenolol (DHA) or [125I]Iodocyanopindolol.

-

Unlabeled competitor ligands: Levalbuterol ((R)-albuterol) and (S)-albuterol at various concentrations.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Protocol:

-

In a 96-well plate, add a fixed amount of the membrane preparation (e.g., 20-50 µg of protein) to each well.

-

Add a fixed concentration of the radioligand (typically at or near its Kd value) to each well.

-

Add increasing concentrations of the unlabeled competitor ligand (Levalbuterol or (S)-albuterol) to the wells.

-

For determining non-specific binding, add a high concentration of a non-selective antagonist (e.g., propranolol) to a set of wells.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the competitor ligand.

-

Plot the specific binding as a function of the log concentration of the competitor ligand to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Visualization of Experimental Workflow

The following diagram illustrates the workflow of a competition radioligand binding assay.

This in-depth guide provides the foundational knowledge, quantitative data, and experimental methodologies for understanding the binding affinity of this compound to the beta-2 adrenergic receptor. This information is critical for researchers and professionals involved in the development and characterization of adrenergic drugs.

References

- 1. Contrasting properties of albuterol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The therapeutic ratio of R-albuterol is comparable with that of RS-albuterol in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The In-Vitro Pharmacodynamics of Levalbuterol: A Technical Guide for Airway Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacodynamics of levalbuterol (B1212921), the (R)-enantiomer of albuterol, within in-vitro airway models. Levalbuterol is a short-acting β2-adrenergic receptor agonist and the therapeutically active component of the racemic albuterol mixture. Understanding its interaction with airway cells on a molecular and functional level is critical for the development of respiratory therapeutics. This document summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways.

Core Pharmacodynamic Properties

Levalbuterol exerts its therapeutic effects through high-affinity binding to the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor predominantly expressed on airway smooth muscle and epithelial cells. This interaction initiates a signaling cascade leading to bronchodilation and other anti-inflammatory and anti-proliferative effects. The pharmacologic activity resides almost exclusively in the (R)-enantiomer.[1] In contrast, the (S)-enantiomer has markedly less affinity for the β2-adrenoceptor and may be associated with adverse effects, such as augmenting bronchospasm and promoting inflammation.[2][3]

Data Presentation: Quantitative Parameters

The following tables summarize key pharmacodynamic parameters for albuterol (salbutamol) in various in-vitro models. While specific data for the pure levalbuterol enantiomer is not always reported side-by-side with the racemate, it is established that levalbuterol is the high-affinity, active component.

Table 1: Receptor Binding Affinity and Functional Potency of Albuterol (Salbutamol) in Recombinant Cell Lines

| Parameter | Agonist | Cell Line | Receptor | Value | Citation |

| pKi (Affinity) | Salbutamol | CHO-K1 | Human β2-AR | 6.1 ± 0.2 | [4] |

| pEC50 (cAMP Accumulation) | Salbutamol | CHO-K1 | Human β2-AR | 7.0 ± 0.1 | [4] |

Note: pKi and pEC50 are negative log molar values. A higher value indicates greater affinity or potency.

Table 2: Functional Potency of Albuterol in Airway Smooth Muscle Models

| Parameter | Agonist | Model | Endpoint | Value (EC50 / pD2) | Citation |

| EC50 | Albuterol | Human Airway Smooth Muscle (HASM) Cells | Inhibition of EGF-stimulated proliferation | 110 ± 37 nM | [2][5] |

| EC50 | Albuterol | Human Airway Smooth Muscle (HASM) Cells | PKA Activation | 64 ± 25 nM | [6] |

| pD2 | Salbutamol | Guinea-Pig Isolated Trachea | Relaxation of Histamine-induced contraction | 7.50 ± 0.01 | [7] |

Note: pD2 is the negative log of the EC50 molar concentration. An EC50 of 110 nM is equivalent to a pD2 of approximately 6.96.

Mechanism of Action: Signaling Pathways

Levalbuterol's effects are mediated through distinct signaling cascades upon binding to the β2-adrenergic receptor. The primary pathway leads to bronchodilation, while secondary pathways contribute to anti-inflammatory and anti-proliferative actions.

Primary Bronchodilatory Pathway

The canonical signaling pathway for levalbuterol-induced bronchodilation involves the activation of a stimulatory G-protein (Gs), leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This cascade results in the phosphorylation of downstream targets that decrease intracellular calcium and inactivate myosin light-chain kinase, causing airway smooth muscle relaxation.[8]

References

- 1. The pharmacokinetics of levosalbutamol: what are the clinical implications? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Bronchopulmonary pharmacokinetics of (R)‐salbutamol and (S)‐salbutamol enantiomers in pulmonary epithelial lining fluid and lung tissue of horses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of human airway smooth muscle cell proliferation by beta 2-adrenergic receptors and cAMP is PKA independent: evidence for EPAC involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Influence of Beta-2 Adrenergic Receptor Gene Polymorphisms on Albuterol Therapy for Patients With Asthma: Protocol for a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Levalbuterol Hydrochloride Signaling in Human Airway Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist widely prescribed for the management of bronchoconstriction in asthma and chronic obstructive pulmonary disease (COPD). Its clinical efficacy is primarily attributed to its ability to relax airway smooth muscle. This technical guide provides a comprehensive overview of the molecular signaling pathways modulated by Levalbuterol Hydrochloride in human airway cells. We delve into the canonical β2-adrenergic receptor signaling cascade, downstream effects on key cellular processes including cell proliferation and inflammation, and the impact on intracellular calcium dynamics. This document summarizes key quantitative data from published studies, provides detailed experimental methodologies for the investigation of these pathways, and presents visual diagrams of the signaling cascades to facilitate a deeper understanding of Levalbuterol's mechanism of action at the cellular level.

Core Signaling Pathway: β2-Adrenergic Receptor Activation and cAMP/PKA Cascade

The primary mechanism of action of Levalbuterol in human airway smooth muscle cells is initiated by its selective binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This interaction triggers a well-defined signaling cascade that ultimately leads to bronchodilation.

Upon binding of Levalbuterol, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gsα subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is a critical step in the signaling pathway.[1]

Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate various downstream target proteins, leading to the relaxation of airway smooth muscle.[1][2]

One of the key substrates of PKA in this context is the myosin light chain kinase (MLCK). Phosphorylation of MLCK by PKA inhibits its activity, leading to a decrease in the phosphorylation of myosin light chains. This, in turn, reduces the interaction between actin and myosin filaments, resulting in smooth muscle relaxation and bronchodilation.[1]

Modulation of Cell Proliferation and Inflammatory Pathways

Beyond its immediate bronchodilatory effects, Levalbuterol has been shown to influence other critical cellular processes in human airway cells, including cell proliferation and inflammatory signaling.

Inhibition of Airway Smooth Muscle Cell Proliferation

Levalbuterol has demonstrated an inhibitory effect on the proliferation of human airway smooth muscle cells. This anti-proliferative effect is, in part, mediated through the canonical cAMP/PKA pathway. However, research also points to the involvement of other signaling molecules, including the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway and the downregulation of key cell cycle regulators.

One study demonstrated that Levalbuterol inhibits the expression of Retinoblastoma (Rb) protein, a key tumor suppressor and regulator of the cell cycle.[1][2]

Anti-Inflammatory Effects via NF-κB Inhibition

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in orchestrating inflammatory responses in the airways. Levalbuterol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2] Studies have indicated that Levalbuterol can decrease the expression of NF-κB protein in human airway smooth muscle cells.[1]

Intracellular Calcium Signaling

While the primary mechanism of Levalbuterol-induced smooth muscle relaxation is cAMP-mediated, there is evidence to suggest an interplay with intracellular calcium ([Ca2+]) signaling. In contrast to Levalbuterol, its enantiomer, (S)-albuterol, has been shown to increase intracellular free calcium in airway smooth muscle cells. While direct quantitative data on Levalbuterol's effect on intracellular calcium is limited, β2-adrenergic agonists, in general, are known to reduce the frequency of acetylcholine-induced [Ca2+]i oscillations in airway smooth muscle cells. This effect is thought to contribute to muscle relaxation.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro studies on Levalbuterol's effects in human airway cells.

Table 1: Effect of Levalbuterol on Human Airway Smooth Muscle Cell Proliferation

| Concentration (µM) | Inhibition of Cell Proliferation (%) |

| 0.001 | 5 |

| 0.01 | 40 |

| 0.1 | 80 |

| 1.0 | 55 |

| 100 | 0 |

| Data from a study investigating the dose-dependent effect of Levalbuterol on human bronchial smooth muscle cell growth.[1] |

Table 2: Effect of Levalbuterol on NF-κB and Rb Protein Expression

| Treatment (1.0 µM) | Change in NF-κB Protein Expression | Change in Rb Protein Expression |

| Levalbuterol | ↓ 50% | ↓ 40% |

| (S)-Albuterol | ↑ 20% | ↑ 62% |

| Comparison of the effects of Levalbuterol and (S)-Albuterol on the expression of key regulatory proteins in human bronchial smooth muscle cells, relative to control.[1] |

Table 3: Attenuation of Levalbuterol-Induced cAMP Release by (S)-Albuterol

| Treatment | cAMP Release |

| Levalbuterol (0.1 µM) | ↑ |

| Levalbuterol (1.0 µM) | ↑↑ |

| (S)-Albuterol | No effect |

| Levalbuterol + (S)-Albuterol | Attenuated by 65% |

| Effect of (S)-Albuterol on Levalbuterol-stimulated cAMP release in human bronchial smooth muscle cells.[1][2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

Objective: To quantify the effect of Levalbuterol on the proliferation of human airway smooth muscle cells.

Materials:

-

Human bronchial smooth muscle cells (HBSMCs)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

This compound

-

[³H]-Thymidine

-

Trichloroacetic acid (TCA)

-

Sodium hydroxide (B78521) (NaOH)

-

Scintillation counter

Protocol:

-

Seed HBSMCs in 24-well plates and grow to confluence.

-

Serum-starve the cells for 72 hours to synchronize them in the G0 phase of the cell cycle.

-

Treat the cells with varying concentrations of Levalbuterol (or control vehicle) in DMEM with 5% FBS for 24 hours.

-

During the last 4 hours of treatment, add 1 µCi/mL of [³H]-thymidine to each well.

-

After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Precipitate the DNA by adding cold 5% TCA and incubate for 30 minutes at 4°C.

-

Wash the cells twice with PBS.

-

Solubilize the cells in 0.5 M NaOH.

-

Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Express the results as a percentage of the control (cells treated with vehicle only).

cAMP Release Assay

Objective: To measure the effect of Levalbuterol on intracellular cAMP accumulation in human airway smooth muscle cells.

Materials:

-

Human bronchial smooth muscle cells (HBSMCs)

-

Krebs-Ringer bicarbonate buffer

-

This compound

-

3-isobutyl-1-methylxanthine (IBMX)

-

cAMP enzyme immunoassay (EIA) kit

Protocol:

-

Culture HBSMCs in 6-well plates to confluence.

-

Wash the cells twice with Krebs-Ringer bicarbonate buffer.

-

Pre-incubate the cells with 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 15 minutes at 37°C.

-

Add varying concentrations of Levalbuterol (or control vehicle) and incubate for 10 minutes at 37°C.

-

Terminate the reaction by adding ice-cold ethanol (B145695) and scraping the cells.

-

Centrifuge the cell lysates to pellet the debris.

-

Evaporate the supernatant to dryness.

-

Reconstitute the samples in the assay buffer provided with the cAMP EIA kit.

-

Quantify the cAMP concentration according to the manufacturer's instructions for the EIA kit.

-

Normalize the cAMP levels to the total protein concentration of the cell lysates.

Western Blotting for NF-κB and Rb Protein Expression

Objective: To determine the effect of Levalbuterol on the expression levels of NF-κB and Rb proteins.

Materials:

-

Human bronchial smooth muscle cells (HBSMCs)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-NF-κB p65, anti-Rb)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat HBSMCs with Levalbuterol (or control vehicle) for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against NF-κB p65 and Rb overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound exerts its therapeutic effects in human airway cells through a multifaceted signaling network. The core mechanism involves the activation of the β2-adrenergic receptor, leading to the canonical cAMP/PKA signaling cascade and subsequent smooth muscle relaxation. Furthermore, Levalbuterol demonstrates clinically relevant anti-proliferative and anti-inflammatory properties by modulating the PI3K, NF-κB, and Rb pathways. A comprehensive understanding of these intricate signaling pathways is paramount for the development of novel and more targeted respiratory therapeutics. Further research is warranted to fully elucidate the quantitative aspects of Levalbuterol's impact on PKA activity and intracellular calcium dynamics in human airway cells.

References

Metabolism and degradation products of Levalbuterol in biological systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levalbuterol (B1212921), the (R)-enantiomer of the racemic drug albuterol, is a short-acting β2-adrenergic receptor agonist widely used in the management of bronchospasm in patients with reversible obstructive airway disease. A thorough understanding of its metabolic fate and degradation profile is critical for drug development, clinical pharmacology, and safety assessment. This technical guide provides a comprehensive overview of the metabolism and degradation products of levalbuterol in biological systems. It includes quantitative data on its metabolites, detailed experimental protocols for their characterization, and visual representations of the key metabolic pathways and experimental workflows.

Introduction

Levalbuterol exerts its therapeutic effect through selective binding to β2-adrenergic receptors in the lungs, leading to bronchodilation.[1] As the pharmacologically active isomer, its metabolic pathway is of significant interest.[2] The primary route of metabolism for levalbuterol is sulfation, a phase II conjugation reaction.[3] This process is stereoselective, with the (R)-enantiomer being metabolized more rapidly than the (S)-enantiomer.[2] This guide delves into the specifics of this and other metabolic transformations, as well as the chemical degradation products of levalbuterol.

Quantitative Analysis of Levalbuterol and its Metabolites

The following tables summarize the key quantitative data related to the pharmacokinetics and metabolism of levalbuterol in humans.

Table 1: Pharmacokinetic Parameters of Levalbuterol in Adults and Adolescents (≥12 years) [4]

| Parameter | 90 mcg Levalbuterol HFA | 180 mcg Racemic Albuterol HFA |

| Cmax (pg/mL) | ~199 | ~238 |

| AUC0-6 (pg·h/mL) | ~695 | ~798 |

Cmax: Maximum plasma concentration; AUC0-6: Area under the plasma concentration-time curve from 0 to 6 hours.

Table 2: Pharmacokinetic Parameters of Levalbuterol in Children (4-11 years) [4]

| Parameter | 90 mcg Levalbuterol HFA | 180 mcg Racemic Albuterol HFA |

| Cmax (pg/mL) | ~163 | ~238 |

| AUC0-6 (pg·h/mL) | ~579 | ~828 |

Table 3: Urinary Excretion of Levalbuterol

| Parameter | Finding | Reference |

| Primary Route of Elimination | Renal excretion (80% to 100% of the dose) | [5] |

| Unchanged (R)-albuterol in Urine | 25% to 46% of the (R)-albuterol fraction of a dose following intravenous administration of racemic albuterol | [6] |

| Fecal Excretion | <20% of the drug | [5] |

Metabolic Pathways of Levalbuterol

The biotransformation of levalbuterol is primarily governed by sulfation. However, other minor pathways, including oxidation and dehydration, have been identified, particularly in in vitro systems.

Major Pathway: Sulfation

The principal metabolic fate of levalbuterol is conjugation to an inactive sulfate (B86663) metabolite.[2] This reaction is catalyzed by the cytosolic enzyme sulfotransferase, with SULT1A3 being the primary isoform responsible.[3][7] The sulfation occurs at the phenolic hydroxyl group of levalbuterol.

Minor Pathways

In vitro studies using rat liver microsomes have suggested the formation of other metabolites through different pathways.[8]

-

Deamination: This pathway would involve the removal of the amine group from the side chain, leading to the formation of an aldehyde intermediate, which could be further oxidized. A metabolite with a molecular ion at m/z 167 has been proposed to result from deamination.[8]

-

Dehydration: The loss of a water molecule from the side chain can also occur, resulting in a different degradation product. A metabolite with a molecular ion at m/z 221 has been suggested to be a product of dehydration.[8]

Degradation Products

In addition to metabolic products, levalbuterol can undergo chemical degradation, forming related substances and impurities. These are typically monitored during pharmaceutical manufacturing and stability testing. Advanced analytical techniques such as stability-indicating LC-MS/MS methods are employed to detect and quantify these degradation products.[9][10]

Experimental Protocols

The following sections detail the methodologies used to study the metabolism of levalbuterol.

In Vitro Metabolism using Human Liver Microsomes

This protocol is a general guideline for assessing the metabolic stability of a compound like levalbuterol using human liver microsomes.

Objective: To determine the rate of metabolism of levalbuterol and identify its metabolites when incubated with human liver microsomes.

Materials:

-

Levalbuterol standard

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent (for quenching the reaction)

-

96-well plates or microcentrifuge tubes

-

Incubator/shaker

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add levalbuterol to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of levalbuterol should be within a relevant range (e.g., 1-10 µM).

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: At each time point, terminate the reaction by adding a cold quenching solution (e.g., acetonitrile). This will precipitate the proteins and stop enzymatic activity.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining levalbuterol and identify and quantify any metabolites formed.

Chiral HPLC-MS/MS for Quantification in Urine

This protocol outlines a method for the simultaneous chiral separation and quantification of levalbuterol and its sulfate metabolite in urine samples.[11][12]

Objective: To quantify the urinary concentrations of (R)- and (S)-salbutamol and their respective 4'-O-sulfate metabolites.

Materials:

-

Urine samples

-

Levalbuterol and (S)-albuterol standards

-

(R)- and (S)-salbutamol-4'-O-sulfate standards (may require biosynthesis)[3]

-

Internal standard (e.g., deuterated salbutamol)

-

Solid-phase extraction (SPE) cartridges

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

Chiral HPLC column (e.g., teicoplanin-based)

-

Mobile phase (e.g., methanol (B129727) with ammonium (B1175870) formate)

Procedure:

-

Sample Preparation:

-

Thaw urine samples at room temperature.

-

Add internal standard to the urine samples.

-

Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

-

-

Chromatographic Separation:

-

Inject the extracted sample onto a chiral HPLC column.

-

Use an isocratic or gradient elution with a suitable mobile phase to achieve separation of the enantiomers of both the parent drug and the sulfate metabolite.

-

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the analytes.

-

Optimize the ion source settings and MRM transitions for each analyte and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations.

-

Determine the concentration of each analyte in the urine samples by comparing their peak areas to the calibration curve.

-

Conclusion

The metabolism of levalbuterol is a well-characterized process, dominated by stereoselective sulfation via the SULT1A3 enzyme to form an inactive metabolite. This rapid metabolism and subsequent renal excretion are key determinants of its pharmacokinetic profile. While minor metabolic pathways and chemical degradation products exist, they are generally of less clinical significance. The experimental protocols outlined in this guide provide a framework for the continued investigation of the metabolic fate of levalbuterol and other xenobiotics, which is essential for the development of safe and effective pharmaceuticals.

References

- 1. hra.nhs.uk [hra.nhs.uk]

- 2. The pharmacokinetics of levosalbutamol: what are the clinical implications? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. sierrajournals.com [sierrajournals.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

In Vitro Anti-inflammatory Properties of Levalbuterol: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Levalbuterol, the (R)-enantiomer of albuterol, is a potent β2-adrenergic receptor agonist widely recognized for its bronchodilatory effects in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Beyond its established role in relaxing airway smooth muscle, a growing body of in vitro evidence reveals that Levalbuterol possesses distinct anti-inflammatory properties. These effects are primarily mediated through the modulation of glucocorticoid metabolism and the subsequent inhibition of key pro-inflammatory signaling pathways, such as NF-κB. This technical guide provides an in-depth review of the cellular and molecular mechanisms underlying Levalbuterol's anti-inflammatory actions, supported by experimental data, detailed protocols, and pathway visualizations.

Modulation of Endogenous Glucocorticoid Activity in Airway Epithelium

A primary anti-inflammatory mechanism of Levalbuterol involves its ability to potentiate the effects of endogenous glucocorticoids within airway epithelial cells.[3][4] This is achieved by selectively upregulating the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Mechanism of Action: Levalbuterol ((R)-albuterol) treatment has been shown to significantly increase the mRNA expression of 11β-HSD1 in transformed murine club cells (MTCC), a model for airway epithelium.[3][4][5] This enzyme is critical for converting inactive cortisone (B1669442) (11-keto corticosteroid) into its active, anti-inflammatory form, cortisol (11-hydroxy corticosteroid).[3][4] By increasing local cortisol availability, Levalbuterol enhances the anti-inflammatory tone of the airway epithelium. Notably, this effect is specific to the (R)-enantiomer; neither the (S)-enantiomer nor the racemic mixture of albuterol induces 11β-HSD1 expression.[3][4][6]

Experimental Protocol: Measurement of 11β-HSD1 mRNA Expression

-

Cell Line: Transformed murine Club cells (MTCC) were used as an in vitro model for airway epithelial cells.[3]

-

Treatment: Cells were exposed to 10⁻⁶M of (R)-albuterol, (S)-albuterol, or racemic (R+S)-albuterol for 24 hours. A control group received vehicle treatment.[3][6]

-

Assay: Following incubation, total RNA was isolated from the cells. cDNA was synthesized, and the gene expression of 11β-HSD1 (Hsd11b1) and 11β-HSD2 (Hsd11b2) was analyzed by quantitative PCR, with results normalized to a housekeeping gene such as GAPDH.[6]

Data Presentation: Effect of Albuterol Isomers on 11β-HSD Expression

| Treatment (10⁻⁶M, 24h) | Target Gene | Outcome | Reference |

| (R)-albuterol (Levalbuterol) | 11β-HSD1 | Significant Increase in mRNA Expression | [3][4][6] |

| (R)-albuterol (Levalbuterol) | 11β-HSD2 | No significant effect | [3] |

| (S)-albuterol | 11β-HSD1 / 11β-HSD2 | No significant effect | [3][4] |

| Racemic (R+S)-albuterol | 11β-HSD1 / 11β-HSD2 | No significant effect | [3][4] |

Suppression of NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][8] Levalbuterol demonstrates a significant inhibitory effect on NF-κB activation in airway epithelial cells, which is a key component of its anti-inflammatory profile.[3][4]

Mechanism of Action: The anti-inflammatory action of Levalbuterol on the NF-κB pathway is directly linked to its effect on 11β-HSD1. The locally generated cortisol activates the glucocorticoid receptor (GR). The activated GR complex then interferes with and suppresses the transcriptional activity of NF-κB, which has been stimulated by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNFα).[3] Studies show that pre-treatment with Levalbuterol, but not its (S)-isomer or the racemic mixture, significantly inhibits LPS- and TNFα-induced NF-κB activity.[3][4] This inhibition is reversed by the presence of an 11β-HSD inhibitor, confirming the mechanism.[4]

Experimental Protocol: NF-κB Luciferase Reporter Assay

-

Cell Line: MTCC were stably transfected with a luciferase reporter construct under the transcriptional control of an NF-κB consensus motif (NF-κB/luc).[3][4]

-

Pre-treatment: Cells were incubated for 24 hours with vehicle or 10⁻⁶M (R)-albuterol.[3]

-

Stimulation: Following pre-treatment, cells were stimulated with 100 ng/ml LPS or 10 ng/ml TNFα for 16 hours to induce NF-κB activation.[3]

-

Assay: Cell lysates were prepared, and luciferase activity was measured using a luminometer. Activity levels were normalized to the total protein concentration of the lysate.[3]

Data Presentation: Inhibition of NF-κB Activity by (R)-albuterol

| Stimulus (16h) | Pre-treatment (10⁻⁶M (R)-albuterol, 24h) | Outcome on NF-κB Luciferase Activity | Reference |

| LPS (100 ng/ml) | Yes | Significant Inhibition | [3] |

| TNFα (10 ng/ml) | Yes | Significant Inhibition | [3] |

Attenuation of Pro-inflammatory Cytokine Production

A direct functional consequence of NF-κB inhibition is the reduced production and secretion of pro-inflammatory cytokines and chemokines. Levalbuterol, when combined with cortisone, effectively suppresses the inflammatory cascade at the protein level.

Mechanism of Action: By inhibiting NF-κB-mediated gene transcription, the combined pre-treatment of airway epithelial cells with Levalbuterol and cortisone leads to a significant decrease in the secretion of multiple NF-κB-regulated cytokines upon stimulation with LPS or TNFα.[3] The requirement for both Levalbuterol (to upregulate 11β-HSD1) and cortisone (as the substrate for conversion to cortisol) highlights the synergy in this anti-inflammatory mechanism.[3][4] The resulting reduction in inflammatory mediators can limit the recruitment and activation of immune cells like neutrophils and eosinophils.

Experimental Protocol: Cytokine Production Measurement

-

Cell Line: MTCC were cultured to confluence.[3]

-

Pre-treatment: Cells were left untreated or pre-treated for 24 hours with 10⁻⁶M Levalbuterol, 10⁻⁶M cortisone, or a combination of both. A positive control group was treated with 10⁻⁸M dexamethasone.[3]

-

Stimulation: After 24 hours, cells were stimulated with 100 ng/ml LPS or 10 ng/ml TNFα for an additional 16 hours.[3]

-

Assay: Cell-free conditioned media were collected, and the concentrations of various pro-inflammatory cytokines and chemokines were measured, typically using a multiplex bead-based immunoassay.[3]

Data Presentation: Levalbuterol + Cortisone Effect on Cytokine Production

| Stimulus | Cytokines Measured | Outcome with (R)-albuterol + Cortisone Pre-treatment | Reference |

| LPS | IL-6, GM-CSF, G-CSF, MCP-1, MIP-1α | Significant Decrease | [3] |

| TNFα | IL-6, GM-CSF, KC, MCP-1, MIP-1α, RANTES | Significant Decrease | [3] |

Effects on Other Immune and Structural Cells

Levalbuterol's anti-inflammatory actions extend to other key cells involved in airway inflammation.

-

Airway Smooth Muscle (ASM) Cells: In human bronchial smooth muscle cells, Levalbuterol inhibits cell proliferation.[9][10] This anti-proliferative effect is mediated through the activation of the cAMP/PKA pathway and the inhibition of PI-3 kinase, NF-κB, and retinoblastoma (Rb) protein expression.[9][10]

-

Mast Cells: As a β2-agonist, Levalbuterol can stabilize mast cells, thereby inhibiting the release of histamine (B1213489) and other inflammatory mediators that cause bronchoconstriction and inflammation.[1][2][11] This is a crucial effect, as the (S)-enantiomer has been shown in vitro to potentially increase the release of histamine and IL-4 from mast cells.[12][13]

-

T-Cells: In activated T-cells, Levalbuterol administration leads to decreased levels of the inflammatory cytokines IL-2, IL-6, and IL-13, along with reduced NF-κB activity.[14]

-

Eosinophils: In vitro studies have shown that Levalbuterol can inhibit the activation of human eosinophils, whereas the (S)-enantiomer may augment their activation.[15]

Conclusion

The in vitro evidence detailed in this guide demonstrates that Levalbuterol possesses significant anti-inflammatory properties that are distinct from and complementary to its bronchodilatory function. The core mechanisms involve a unique, enantiomer-specific induction of 11β-HSD1 in airway epithelial cells, which potentiates local glucocorticoid activity, leading to the potent suppression of the master inflammatory regulator NF-κB and a subsequent reduction in cytokine production. Furthermore, Levalbuterol exerts beneficial anti-inflammatory and anti-proliferative effects on airway smooth muscle cells, mast cells, and T-cells. These findings underscore the therapeutic rationale for using the pure (R)-enantiomer, as the (S)-isomer often lacks these benefits and may exhibit pro-inflammatory characteristics.[3][9][12] This body of in vitro work provides a strong molecular basis for the clinical efficacy of Levalbuterol in managing inflammatory airway diseases.

References

- 1. What is the mechanism of Levalbuterol? [synapse.patsnap.com]

- 2. What is the mechanism of Levosalbutamol sulphate? [synapse.patsnap.com]

- 3. Anti-Inflammatory Effects of Levalbuterol-Induced 11β-Hydroxysteroid Dehydrogenase Type 1 Activity in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of levalbuterol-induced 11β-hydroxysteroid dehydrogenase type 1 activity in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Anti-Inflammatory Effects of Levalbuterol-Induced 11β-Hydroxysteroid Dehydrogenase Type 1 Activity in Airway Epithelial Cells [frontiersin.org]

- 7. Rapid Activation of Nuclear Factor-κB in Airway Epithelium in a Murine Model of Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The NF-κB Nucleolar Stress Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Levalbuterol inhibits human airway smooth muscle cell proliferation: therapeutic implications in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. researchgate.net [researchgate.net]

- 12. karger.com [karger.com]

- 13. researchgate.net [researchgate.net]

- 14. (R)-albuterol decreases immune responses: role of activated T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

The Impact of Levalbuterol on Intracellular Cyclic AMP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levalbuterol (B1212921), the (R)-enantiomer of albuterol, is a selective beta-2 adrenergic agonist that plays a critical role in the management of bronchospasm. Its therapeutic effect is primarily mediated through the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This technical guide provides an in-depth analysis of the molecular mechanisms by which levalbuterol elevates intracellular cAMP, presents quantitative data on its efficacy, details the experimental protocols for measuring these effects, and visualizes the key signaling pathways and experimental workflows.

Introduction

Levalbuterol is a bronchodilator used for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] As the pharmacologically active enantiomer of racemic albuterol, levalbuterol selectively binds to beta-2 adrenergic receptors on the surface of airway smooth muscle cells.[1][2] This interaction initiates a signaling cascade that results in smooth muscle relaxation and bronchodilation. A key second messenger in this pathway is cyclic AMP (cAMP), and the efficacy of levalbuterol is directly linked to its ability to increase intracellular concentrations of this molecule.[2][3] Understanding the precise effects of levalbuterol on cAMP signaling is crucial for the development of novel respiratory therapeutics and for optimizing current treatment strategies.

Levalbuterol's Mechanism of Action: The cAMP Signaling Pathway

Levalbuterol exerts its bronchodilatory effects by activating the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR).[4] This activation triggers a well-defined signaling cascade:

-

Receptor Binding and G-Protein Activation: Levalbuterol binds to the beta-2 adrenergic receptor, causing a conformational change in the receptor. This change facilitates the activation of the associated heterotrimeric Gs protein. The Gs alpha subunit releases GDP and binds GTP, leading to its dissociation from the beta-gamma subunits.[4][5]

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit then binds to and activates adenylyl cyclase, a membrane-bound enzyme.[3]

-

cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP.[3]

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2]

-

Downstream Effects: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase. These events ultimately result in the relaxation of airway smooth muscle cells and bronchodilation.[2]

-

Signal Termination: The cAMP signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.[6]

References

- 1. Levalbuterol inhibits human airway smooth muscle cell proliferation: therapeutic implications in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Anti-Inflammatory Effects of Levalbuterol-Induced 11β-Hydroxysteroid Dehydrogenase Type 1 Activity in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phosphodiesterases regulate airway smooth muscle function in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Levalbuterol Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levalbuterol (B1212921), the (R)-enantiomer of the widely used bronchodilator albuterol, offers a stereochemically pure alternative to the racemic mixture. The therapeutic activity of albuterol resides almost exclusively in the (R)-enantiomer, while the (S)-enantiomer is considered inactive or may even contribute to adverse effects.[1][2] Understanding the distinct pharmacokinetic profiles of the (R)- and (S)-enantiomers is crucial for optimizing clinical efficacy and safety in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of levalbuterol enantiomers, details the experimental methodologies used in their study, and illustrates the key signaling pathways involved in their pharmacological effects.

Pharmacokinetic Profiles of (R)- and (S)-Albuterol

The pharmacokinetic properties of the albuterol enantiomers differ significantly, primarily due to stereoselective metabolism. This results in different plasma concentrations and durations of action for (R)- and (S)-albuterol, even when administered as a racemic mixture.

Absorption

Following oral inhalation, both enantiomers are rapidly absorbed into the systemic circulation.[3] However, the bioavailability of the enantiomers can differ depending on the route of administration, with oral administration leading to more pronounced differences due to first-pass metabolism.[4]

Distribution

Limited information is available on the specific tissue distribution of the individual enantiomers in humans.

Metabolism

The primary route of metabolism for albuterol is sulfation, catalyzed mainly by the enzyme sulfotransferase 1A3 (SULT1A3).[4] This process is highly stereoselective, with a significantly higher affinity and metabolic rate for (R)-albuterol compared to (S)-albuterol.[5] This results in a slower metabolism and consequently a longer half-life and higher plasma concentrations of the (S)-enantiomer when a racemic mixture is administered.[6]

Excretion

Both enantiomers and their metabolites are primarily excreted in the urine.[4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for (R)- and (S)-albuterol from various studies. These tables are designed for easy comparison of the enantiomers' behavior in the body.

Table 1: Pharmacokinetic Parameters of (R)-Albuterol in Adults and Adolescents (≥12 years) Following Inhalation [7]

| Treatment (Dose) | Cmax (pg/mL) | AUC0-6 (pg·h/mL) |

| Levalbuterol HFA (90 mcg) | ~199 | ~695 |

| Racemic Albuterol HFA (180 mcg) | ~238 | ~798 |

| Data derived from a population pharmacokinetic model. |

Table 2: Pharmacokinetic Parameters of (R)- and (S)-Albuterol in Children (6-11 years) Following Nebulization [3]

| Treatment (Dose) | Enantiomer | Cmax (ng/mL) | AUC (ng·hr/mL) |

| Levalbuterol HCl (0.63 mg) | (R)-albuterol | 0.52 | 2.55 |

| Racemic Albuterol Sulfate (B86663) (1.25 mg) | (R)-albuterol | Comparable to Levalbuterol 0.63 mg | Comparable to Levalbuterol 0.63 mg |

| Data obtained through population pharmacokinetic analysis. |

Table 3: Mean Pharmacokinetic Parameters in Healthy Adults Following Nebulization [3]

| Treatment (Dose) | Enantiomer | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) |

| Levalbuterol HCl (1.25 mg) | (R)-albuterol | 1.1 (0.45) | 0.2 (0.17, 0.37) | 3.3 (1.58) | 3.3 (2.48) |

| Racemic Albuterol Sulfate (2.5 mg) | (R)-albuterol | 0.8 (0.41) | 0.2 (0.17, 1.50) | 1.7 (0.99) | 1.5 (0.61) |

| Values are mean (SD), with Tmax presented as median (min, max). |

Experimental Protocols

The accurate quantification of albuterol enantiomers requires specialized analytical techniques capable of chiral separation. Below are detailed methodologies for commonly employed experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

A common approach for separating albuterol enantiomers involves chiral HPLC.

-

Sample Preparation: Solid-phase extraction (SPE) is frequently used to extract the enantiomers from biological matrices like plasma or urine.[8]

-

Chiral Stationary Phase: Vancomycin-based (e.g., Chirobiotic V) or amylose-based (e.g., Chiralpak AD) columns are effective for the enantioseparation of albuterol.[9][10]

-

Mobile Phase: The mobile phase composition is critical for achieving optimal separation. A typical mobile phase for a teicoplanin-based column consists of methanol, acetic acid, and ammonia (B1221849) (e.g., 1000:5:1, v/v/v).[8] For a vancomycin (B549263) column, a mixture of methanol, triethylammonium (B8662869) acetate, and acetic acid (e.g., 99.96:0.02:0.02, v/v/v) has been used.[10]

-

Detection: UV or fluorescence detectors are commonly used for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of albuterol enantiomers and their metabolites.

-

Sample Preparation: Similar to HPLC, SPE is a standard procedure for sample clean-up and concentration.[11]

-

Chromatographic Separation: A chiral column, such as a teicoplanin-based stationary phase, is coupled to the mass spectrometer to separate the enantiomers before detection.[8]

-

Mass Spectrometry: Detection is typically performed using electrospray ionization (ESI) in the positive ion mode, with selected reaction monitoring (SRM) to enhance specificity and sensitivity.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of albuterol enantiomers, often requiring derivatization.

-

Sample Preparation and Derivatization: Analytes are extracted from the biological matrix and then derivatized to increase their volatility and improve chromatographic properties.

-

Gas Chromatography: A capillary column, such as a TR-5MS, is used for separation. The temperature program is optimized to resolve the derivatized enantiomers.[12]

-

Mass Spectrometry: Electron ionization (EI) is commonly used, with the mass spectrometer operated in selected ion monitoring (SIM) mode for quantification.

Signaling Pathways

The pharmacological effects of levalbuterol are mediated through specific signaling pathways. The (R)- and (S)-enantiomers interact with these pathways differently, leading to their distinct physiological effects.

(R)-Albuterol: The β2-Adrenergic Agonist Pathway

(R)-albuterol is a potent agonist of the β2-adrenergic receptor, leading to bronchodilation.

References

- 1. Levalbuterol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atsjournals.org [atsjournals.org]

- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Stereoselective sulfation of albuterol in humans. Biosynthesis of the sulfate conjugate by HEP G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (S)-Albuterol activates pro-constrictory and pro-inflammatory pathways in human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous Identification and Quantification of 20 β-Receptor Agonists in Feed Using Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Levalbuterol Hydrochloride in Bronchial Hyperresponsiveness Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levalbuterol Hydrochloride, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist widely used in the management of bronchospasm in respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). Beyond its well-established bronchodilatory effects, Levalbuterol exhibits anti-inflammatory properties that are of significant interest in the study of bronchial hyperresponsiveness, a key feature of asthma. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in-vitro cell culture models to investigate its mechanisms of action and therapeutic potential in modulating airway inflammation and smooth muscle function.

Levalbuterol selectively binds to β2-adrenergic receptors on airway smooth muscle and epithelial cells. This interaction initiates a signaling cascade that leads to bronchodilation and the suppression of pro-inflammatory pathways, making it a valuable tool for studying the complex cellular and molecular processes underlying bronchial hyperresponsiveness.

Mechanism of Action